![molecular formula C22H23N3O4 B2477603 1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one CAS No. 1251606-75-3](/img/structure/B2477603.png)
1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
The exact mass of the compound 1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Role as NOP Ligands
The compound is part of a series that includes spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones, which have been synthesized and evaluated as ligands of the nociceptin receptor. These compounds exhibit partial agonistic activity, with specific ones functioning as pure antagonists (Mustazza et al., 2006).
2. Anti-Monoamine-Oxidase and Anticonvulsant Activity
Another related research found that the compound, part of a series of benzo[h]quinazolines, was synthesized and showed significant anti-monoamine-oxidase and anticonvulsant activities. This indicates its potential therapeutic applications (Grigoryan et al., 2017).
3. Antidepressant and Antibacterial Properties
In a similar vein, research on derivatives of the compound demonstrated antidepressant, anticonvulsant, and antibacterial properties. This underscores its broad spectrum of potential applications in medicine and pharmacology (Grigoryan et al., 2017).
4. Anti-Tumor Activity
The compound and its derivatives have also been investigated for their antitumor activity. Certain synthesized compounds within this series suppressed tumor growth significantly in model systems, highlighting its potential in cancer treatment (Markosyan et al., 2015).
5. Potential in Synthesis of Spiroheterocycles
Research involving the compound includes the development of 1,3-dipolar cycloaddition reactions in ionic liquids for the synthesis of novel hybrid spiroheterocycles, indicating its utility in complex chemical synthesis processes (Rajesh et al., 2012).
properties
IUPAC Name |
1'-(1,3-benzodioxole-5-carbonyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-3-5-17-16(11-14)20(26)23-22(24(17)2)7-9-25(10-8-22)21(27)15-4-6-18-19(12-15)29-13-28-18/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVKKSDLJZJDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxole-5-carbonyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.